Cas no 197223-39-5 ((3,5-Di-tert-butylphenyl)boronic acid)

(3,5-Di-tert-butylphenyl)boronic acid structure
197223-39-5 structure
商品名:(3,5-Di-tert-butylphenyl)boronic acid
CAS番号:197223-39-5
MF:C14H23BO2
メガワット:234.1422
MDL:MFCD97223395
CID:1024705
PubChem ID:11470330

(3,5-Di-tert-butylphenyl)boronic acid 化学的及び物理的性質

名前と識別子

    • (3,5-Di-tert-butylphenyl)boronic acid
    • 3,5-DI-T-BUTYLPHENYLBORONIC ACID
    • (3,5-ditert-butyl)phenylboronic acid
    • 3,5-(tBu)2C6H3B(OH)2
    • 3,5-bis(tert-butyl)phenylboronic acid
    • [3,5-Di(tert-butyl)phenyl]boronic acid
    • 3,5-Di-tert-butylbenzeneboronic acid
    • 3,5-di-tert-butylphenylboronic acid
    • Boronic acid, [3,5-bis(1,1-dimethylethyl)phenyl]-
    • Boronic acid, B-[3,5-bis(1,1-dimethylethyl)phenyl]-
    • AMBA00009
    • RPCBIEHUQSGPNA-UHFFFAOYSA-N
    • 3,5-Di-tert-butylphenylboranic acid
    • AM80902
    • AS-2
    • 3,5-DI-T-Butylphenylboronic Acid;3,5-Di-tert-butylphenylboronic Acid
    • DTXSID80466928
    • SCHEMBL1679450
    • AS-20050
    • D5072
    • 197223-39-5
    • (3,5-ditert-butylphenyl)boronic Acid
    • C14H23BO2
    • Z1741979625
    • SY022731
    • (3 pound not5-Di-tert-butylphenyl)boronic acid
    • Q27452730
    • PD194979
    • EN300-7358789
    • (3,5-DI-TERT-BUTYLPHENYL)BORONICACID
    • AKOS015893130
    • CS-W000895
    • A880054
    • MFCD07780212
    • MDL: MFCD97223395
    • インチ: 1S/C14H23BO2/c1-13(2,3)10-7-11(14(4,5)6)9-12(8-10)15(16)17/h7-9,16-17H,1-6H3
    • InChIKey: RPCBIEHUQSGPNA-UHFFFAOYSA-N
    • ほほえんだ: O([H])B(C1C([H])=C(C([H])=C(C=1[H])C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])O[H]

計算された属性

  • せいみつぶんしりょう: 234.17900
  • どういたいしつりょう: 234.1791101g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 228
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 40.5

じっけんとくせい

  • 密度みつど: 0.98±0.1 g/cm3 (20 ºC 760 Torr),
  • ゆうかいてん: 182 ºC (water )
  • ようかいど: ほとんど溶けない(0.077 g/l)(25ºC)、
  • PSA: 40.46000
  • LogP: 1.96140

(3,5-Di-tert-butylphenyl)boronic acid セキュリティ情報

(3,5-Di-tert-butylphenyl)boronic acid 税関データ

  • 税関コード:2931900090
  • 税関データ:

    中国税関番号:

    2931900090

    概要:

    その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。監督管理条件:AB(入国貨物通関表、出国貨物通関表)。最恵国待遇関税:6.5%。一般関税:30.0%

    要約:

    2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国待遇関税:6.5%。一般関税:30.0%

(3,5-Di-tert-butylphenyl)boronic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM136846-10g
(3,5-Di-tert-butylphenyl)boronic acid
197223-39-5 98%
10g
$362 2022-06-12
YAN FENG KE JI ( BEI JING ) Co., Ltd.
H32373-5g
(3,5-Di-tert-butylphenyl)boronic acid
197223-39-5 95%
5g
¥280 2023-09-19
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBEB0175-5G
(3,5-di-tert-butylphenyl)boronic acid
197223-39-5 95%
5g
¥ 1,458.00 2023-03-16
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
D845235-1g
(3,5-Di-tert-butylphenyl)boronic acid
197223-39-5 98%
1g
¥130.00 2022-01-11
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1050735-10g
(3,5-Di-tert-butylphenyl)boronic acid
197223-39-5 98%
10g
¥414 2023-04-15
eNovation Chemicals LLC
D693075-100g
3,5-Di-tert-butylphenylboronic Acid
197223-39-5 95%
100g
$295 2024-07-20
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
D845235-5g
(3,5-Di-tert-butylphenyl)boronic acid
197223-39-5 98%
5g
¥520.00 2022-01-11
Alichem
A019064828-5g
(3,5-Di-tert-butylphenyl)boronic acid
197223-39-5 98%
5g
$161.66 2023-09-02
Apollo Scientific
OR350137-10g
(3,5-Di-tert-butylphenyl)boronic acid
197223-39-5 97%
10g
£267.00 2023-09-01
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY022731-100g
6-Chloro-5-fluoroisatin
197223-39-5 ≥95%
100g
¥2127.0 2023-09-15

(3,5-Di-tert-butylphenyl)boronic acid 合成方法

(3,5-Di-tert-butylphenyl)boronic acid 関連文献

(3,5-Di-tert-butylphenyl)boronic acidに関する追加情報

Introduction to (3,5-Di-tert-butylphenyl)boronic Acid (CAS No. 197223-39-5)

(3,5-Di-tert-butylphenyl)boronic acid, with the chemical formula C₁₃H₁₇BO₂, is a specialized organoboron compound that has garnered significant attention in the field of pharmaceutical and materials science. This compound, identified by its CAS number 197223-39-5, is characterized by its bulky tert-butyl groups attached at the 3rd and 5th positions of a phenyl ring, which endows it with unique electronic and steric properties. These properties make it a valuable intermediate in various synthetic applications, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling, which is widely employed in the synthesis of complex organic molecules.

The utility of (3,5-Di-tert-butylphenyl)boronic acid stems from its ability to participate in palladium-catalyzed coupling reactions with aryl halides or alkynes, facilitating the formation of carbon-carbon bonds. This reaction is pivotal in constructing biaryl systems, which are prevalent in many biologically active compounds. The presence of the bulky tert-butyl groups not only enhances the stability of the boronic acid moiety during reactions but also influences the selectivity and yield of the coupling products. Such features make it an indispensable reagent in modern synthetic organic chemistry.

In recent years, research has highlighted the role of organoboron compounds like (3,5-Di-tert-butylphenyl)boronic acid in drug discovery and development. Boron-containing heterocycles have shown promising pharmacological activities across various therapeutic areas, including oncology, inflammation, and infectious diseases. The ability to introduce boronic acid functionalities into drug candidates allows for fine-tuning of their pharmacokinetic and pharmacodynamic properties. For instance, boronate esters derived from such boronic acids have been explored as potential prodrugs or as key structural elements in therapeutic agents.

One of the most notable applications of (3,5-Di-tert-butylphenyl)boronic acid is in the field of materials science, particularly in the development of organic electronic devices. The compound's electron-deficient nature and its ability to form stable organometallic complexes make it suitable for use as a precursor in the synthesis of conjugated polymers and small-molecule semiconductors. These materials are integral to technologies such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). The bulky substituents on the phenyl ring also contribute to improved film-forming properties and thermal stability, which are critical for device performance.

The synthesis of (3,5-Di-tert-butylphenyl)boronic acid typically involves the halogenation of a corresponding diarylborane followed by selective reduction and subsequent protection steps. Alternatively, direct boronation techniques can be employed to introduce boronic acid functionalities onto aromatic rings under controlled conditions. The choice of synthetic route depends on factors such as substrate availability, reaction conditions, and desired purity. Recent advances in catalytic systems have enabled more efficient and scalable production methods for this compound.

The reactivity and stability of (3,5-Di-tert-butylphenyl)boronic acid have been extensively studied to optimize its use in cross-coupling reactions. Researchers have demonstrated that modifications to reaction conditions—such as solvent choice, catalyst loading, and temperature—can significantly influence the outcome of Suzuki-Miyaura couplings involving this boronic acid. For example, polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) often enhance reaction rates and yields due to their ability to stabilize reactive intermediates. Additionally, ligand design plays a crucial role; phosphine-based ligands are commonly employed to facilitate efficient coupling between boronic acids and aryl halides.

In pharmaceutical applications, the incorporation of boronic acid moieties into drug molecules has led to several innovative therapeutic strategies. Boronate esters exhibit unique interactions with biological targets due to their ability to form reversible covalent bonds with nucleophiles such as serine or threonine residues in proteins. This property has been exploited in the development of protease inhibitors and kinase inhibitors used to treat diseases like cancer and inflammatory disorders. The stability provided by the bulky tert-butyl groups ensures that these boronate esters remain intact under physiological conditions until they interact with their intended targets.

The role of computational chemistry has also become increasingly important in understanding the behavior of (3,5-Di-tert-butylphenyl)boronic acid during reactions. Molecular modeling techniques allow researchers to predict reaction outcomes based on electronic structure calculations and transition state analyses. These insights can guide experimental design by identifying optimal reaction parameters that maximize yield while minimizing side products. Furthermore, computational studies help elucidate mechanistic pathways involved in cross-coupling reactions involving this compound.

The environmental impact of using organoboron compounds like (3,5-Di-tert-butylphenyl)boronic acid is another area of growing interest. While these compounds are generally well-tolerated when used appropriately in controlled laboratory settings or industrial processes they must be handled with care due to potential toxicity concerns associated with boron-containing species if released into ecosystems where they could accumulate over time through bioaccumulation processes affecting aquatic life forms present within natural water bodies near industrial sites where these chemicals might be utilized extensively during manufacturing operations involving pharmaceutical intermediates derived from organoboron precursors.

In conclusion research into applications for (3 5 Di tert buty lphen yl )b oroni c ac id continues at an accelerated pace driven by both academic curiosity industrial demand ,and societal needs . Its versatility makes it indispensable tool across multiple scientific disciplines ,from medicinal chemistry towards advanced material engineering . Future work likely focus refining synthetic methodologies enhancing selectivity reducing costs while expanding scope possible derivatives . Continued interdisciplinary collaboration promises unlock even more innovative uses this remarkable compound within next decade(s).

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